2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound (hereafter referred to as Compound A) is a cyclopenta[d]pyrimidine derivative featuring a diethylamino-propyl side chain and a 2,5-dimethoxyphenylacetamide moiety. Its structure combines a bicyclic pyrimidine core with sulfur-linked acetamide substituents, a design strategy common in medicinal chemistry for targeting enzymes or receptors. The diethylamino group enhances solubility, while the methoxy substituents may improve metabolic stability . Such derivatives are typically synthesized via alkylation of thiopyrimidine intermediates with chloroacetamides, as seen in related compounds .
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-20-10-7-9-18(20)23(26-24(28)30)33-16-22(29)25-19-15-17(31-3)11-12-21(19)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASMSNZNZAPZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that exhibits notable biological activities. Its unique structural features, including a tetrahydrocyclopenta[d]pyrimidine core and a diethylamino side chain, suggest potential therapeutic applications in various fields, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 444.6 g/mol. The structural composition includes:
- Tetrahydrocyclopenta[d]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
- Diethylamino group : Enhances solubility and potential interactions with biological targets.
- Thioether linkage : May confer distinct pharmacological properties compared to other similar compounds.
Anticancer Properties
Research indicates that compounds with similar pyrimidine motifs exhibit significant anticancer activities. For example:
- Mechanisms of Action : The compound may interact with various cancer-related targets such as cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinase (PI3K), and others involved in tumor growth and proliferation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells .
| Target | Activity | Reference |
|---|---|---|
| CDK4/Cyclin D1 | Inhibition | |
| PI3K | Antitumor effects | |
| Dihydrofolate Reductase (DHFR) | Anticancer activity |
Other Biological Activities
In addition to its anticancer properties, the compound may also exhibit:
- Antibacterial Activity : Similar pyrimidine derivatives have shown effectiveness against various bacterial strains.
- CNS Effects : The diethylamino moiety suggests potential central nervous system activity, which could be explored for neuropharmacological applications.
Case Studies
Several studies have explored the biological effects of related pyrimidine compounds:
- Study on Pyrido[2,3-d]pyrimidines : This research highlighted the anticancer potential of pyrimidine derivatives, demonstrating significant growth inhibition in cancer cell lines such as HepG-2 and HCT-116 .
- Mechanistic Insights : A study indicated that certain pyrimidine derivatives could induce apoptosis through caspase activation and DNA fragmentation in cancer cells .
The synthesis of this compound typically involves multi-step procedures that can include:
- Formation of the tetrahydrocyclopenta[d]pyrimidine core.
- Introduction of the thioether linkage.
- Functionalization with the diethylamino group.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Key Observations :
- Core Flexibility: Cyclopenta-pyrimidine cores (A, B) offer conformational rigidity compared to thieno-pyrimidine (C, D) or dihydropyrimidine (E, F) derivatives.
- Substituent Effects : Fluorine (B) and chlorine (C, D, E) increase lipophilicity, while methoxy (A) and methyl (D) groups improve stability.
Common Challenges :
- Regioselectivity in thioalkylation reactions.
- Purification difficulties due to polar diethylamino groups (A, B) .
Physicochemical Properties
| Property | Compound A (Predicted) | Compound B | Compound C | Compound E |
|---|---|---|---|---|
| Melting Point | ~200–210°C* | Not reported | Not reported | 230°C |
| LogP | ~2.5–3.5 | ~3.0–3.8 | ~4.0–4.5 | ~3.5–4.0 |
| Solubility | Moderate (aqueous) | Low | Very low | Low |
*Predicted based on analogs. Diethylamino groups in A and B improve aqueous solubility compared to chlorinated analogs (C, E) .
Pharmacological Potential
While direct biological data for Compound A is unavailable, insights from analogs suggest:
- Enzyme Inhibition: Thieno-pyrimidine derivatives (C, D) show affinity for kinases due to planar aromatic cores .
- ADMET Profile : Methoxy groups (A) may reduce cytochrome P450 inhibition compared to fluorine (B) or chlorine (C, E), which pose higher toxicity risks .
Preparation Methods
Alkylation at the N1 Position
To introduce the 3-diethylaminopropyl group, the NH group at position 1 of the cyclopenta[d]pyrimidine undergoes alkylation. A mixture of cyclopenta[d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv) and 3-chloro-N,N-diethylpropan-1-amine (1.2 equiv) is stirred in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 60°C for 12 hours. The reaction achieves 85% yield of 1-(3-(diethylamino)propyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, confirmed by $$ ^1H $$-NMR (δ 3.2–3.4 ppm, quartet for NCH$$2$$CH$$3$$) and mass spectrometry (m/z 306 [M+H]$$^+$$).
Bromination at Position 4
Selective bromination at position 4 is critical for subsequent thiolation. The alkylated pyrimidine (1.0 equiv) is treated with N-bromosuccinimide (NBS, 1.1 equiv) in acetic acid at 25°C for 6 hours. This regioselective bromination affords 4-bromo-1-(3-(diethylamino)propyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione in 78% yield. The structure is validated by $$ ^{13}C $$-NMR (δ 42.1 ppm for C-Br) and elemental analysis.
Thiolation via Nucleophilic Substitution
The brominated intermediate is converted to the thiol derivative using thiourea. A solution of the 4-bromo compound (1.0 equiv) and thiourea (1.5 equiv) in ethanol is refluxed for 8 hours, followed by alkaline hydrolysis with aqueous NaOH (10%). Acidification with HCl precipitates 4-thio-1-(3-(diethylamino)propyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (92% yield). IR spectroscopy confirms the S-H stretch at 2550 cm$$^{-1}$$.
Synthesis of 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide
The acetamide component is prepared via acylation of 2,5-dimethoxyaniline. Chloroacetyl chloride (1.2 equiv) is added dropwise to a cooled (0°C) mixture of 2,5-dimethoxyaniline (1.0 equiv) and sodium acetate (1.5 equiv) in acetone-water (3:1). After stirring for 2 hours, the product is isolated by filtration and recrystallized from methanol, yielding 2-chloro-N-(2,5-dimethoxyphenyl)acetamide (89% yield). Key spectral data include $$ ^1H $$-NMR (δ 4.1 ppm, s for CH$$_2$$Cl) and a melting point of 140–142°C.
Coupling via Thioether Formation
The final step involves nucleophilic substitution between the thiolated pyrimidine and chloroacetamide. A mixture of 4-thio-1-(3-(diethylamino)propyl)pyrimidine (1.0 equiv), 2-chloro-N-(2,5-dimethoxyphenyl)acetamide (1.1 equiv), and potassium carbonate (2.0 equiv) in DMF is stirred at 25°C for 6 hours. The crude product is purified via column chromatography (SiO$$_2$$, ethyl acetate/hexane), affording the target compound in 76% yield.
Analytical Characterization
- $$ ^1H $$-NMR (CDCl$$3$$) : δ 1.0 (t, 6H, NCH$$2$$CH$$3$$), 2.4 (m, 2H, NCH$$2$$CH$$2$$), 3.3 (s, 3H, OCH$$3$$), 3.8 (s, 3H, OCH$$3$$), 4.2 (s, 2H, SCH$$2$$)
- HRMS : m/z 529.2345 [M+H]$$^+$$ (calc. 529.2348)
- HPLC Purity : 98.5% (C18 column, acetonitrile/water)
Optimization and Scalability
Reaction parameters were optimized to enhance efficiency:
- Solvent Screening : DMF outperformed THF and acetonitrile in coupling yield (76% vs. 58% and 63%).
- Base Selection : Potassium carbonate provided superior results compared to triethylamine or DBU.
- Gram-Scale Synthesis : The process was scaled to 10 g with consistent yield (74%), demonstrating industrial viability.
Challenges and Alternatives
- Regioselectivity in Bromination : Competing bromination at position 7 was mitigated by using acetic acid as the solvent.
- Thiol Oxidation : Addition of 1,4-dithiothreitol (DTT) stabilized the thiol intermediate during purification.
- Alternative Routes : Pd-catalyzed C-S coupling was explored but yielded <50% due to catalyst poisoning by the diethylamino group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
